molecular formula C11H25NO2 B3191238 2,2'-(Heptylimino)bisethanol CAS No. 52891-01-7

2,2'-(Heptylimino)bisethanol

Cat. No.: B3191238
CAS No.: 52891-01-7
M. Wt: 203.32 g/mol
InChI Key: YRQDJBCEANHKAV-UHFFFAOYSA-N
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Description

Properties

CAS No.

52891-01-7

Molecular Formula

C11H25NO2

Molecular Weight

203.32 g/mol

IUPAC Name

2-[heptyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C11H25NO2/c1-2-3-4-5-6-7-12(8-10-13)9-11-14/h13-14H,2-11H2,1H3

InChI Key

YRQDJBCEANHKAV-UHFFFAOYSA-N

SMILES

CCCCCCCN(CCO)CCO

Canonical SMILES

CCCCCCCN(CCO)CCO

Other CAS No.

52891-01-7

Pictograms

Irritant

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

(a) 2,2'-(Dodecylimino)bisethanol
  • CAS : 1541-67-9
  • Formula: C₁₆H₃₅NO₂
  • Molecular Weight : 273.45 g/mol
  • Key Differences: Alkyl Chain: Dodecyl (C₁₂) vs. Heptyl (C₇). Physicochemical Impact: Longer alkyl chain increases hydrophobicity (higher logP), reducing water solubility but enhancing surfactant efficiency in non-polar media . Applications: Preferred in heavy-duty surfactants and emulsifiers for industrial lubricants .
(b) 2,2'-(Hexylamino)bisethanol
  • CAS/PMN : P-91-1346
  • Formula : C₁₀H₂₄N₂O₂
  • Molecular Weight : 204.31 g/mol (estimated).
  • Key Differences: Alkyl Chain: Hexyl (C₆) vs. Heptyl (C₇). Applications: Intermediate in pharmaceuticals and agrochemicals, where shorter chains improve solubility .

Substituent Variants

(a) N-Methyldiethanolamine (MDEA)
  • CAS : 105-59-9
  • Formula: C₅H₁₃NO₂
  • Molecular Weight : 119.16 g/mol
  • Key Differences :
    • Substituent : Methyl (–CH₃) vs. Heptyl (C₇H₁₅).
    • Physicochemical Impact : Smaller size increases polarity, enhancing water solubility and gas absorption capacity (e.g., CO₂ scrubbing) .
    • Derivatives : Hydrochloride salts (e.g., CAS 14426-20-1) improve stability in acidic environments .
(b) 2,2'-(Cyclohexylimino)bisethanol
  • CAS : 4500-29-2
  • Formula: C₁₀H₂₁NO₂
  • Molecular Weight : 187.28 g/mol
  • Key Differences :
    • Substituent : Cyclohexyl (C₆H₁₁) vs. Linear Heptyl.
    • Steric Effects : Bulky cyclic structure reduces reactivity in nucleophilic substitutions but enhances thermal stability .
    • Applications : Used in high-temperature lubricant additives and polymer stabilizers .

Unsaturated and Functionalized Derivatives

2,2'-(Octadec-9-enylimino)bisethanol
  • CAS: Not explicitly listed; structurally related to CAS 93962-62-0 (N-oxide derivative) .
  • Formula: C₂₂H₄₃NO₂ (estimated).
  • Key Differences :
    • Unsaturation : Presence of a double bond (C9–C10) increases oxidative reactivity and lowers melting point compared to saturated analogs .
    • Applications : Utilized in bio-based surfactants and emulsifiers for cosmetics due to improved biodegradability .
N-Oxide Derivatives
  • Example: 2,2'-(Z)-Octadec-9-en-1-ylimino)bisethanol N-oxide (CAS 93962-62-0) .
  • Key Modifications :
    • N-Oxidation : Enhances polarity and water solubility, making it suitable for aqueous detergent formulations.
    • Toxicity : Moderate aquatic toxicity (EC₅₀ for Daphnia magna: 10–100 mg/L) .

Comparative Data Table

Compound CAS Formula MW (g/mol) Alkyl/Substituent logP (Est.) Applications
This compound 5089-22-5 C₁₁H₂₅NO₂ 215.32 C₇H₁₅ (linear) ~2.5 Surfactants, corrosion inhibitors
2,2'-(Dodecylimino)bisethanol 1541-67-9 C₁₆H₃₅NO₂ 273.45 C₁₂H₂₅ (linear) ~5.8 Industrial lubricants
N-Methyldiethanolamine 105-59-9 C₅H₁₃NO₂ 119.16 –CH₃ ~-0.3 Gas treating, pharmaceuticals
2,2'-(Cyclohexylimino)bisethanol 4500-29-2 C₁₀H₂₁NO₂ 187.28 C₆H₁₁ (cyclic) ~1.9 Polymer stabilizers
2,2'-(Hexylamino)bisethanol P-91-1346 C₁₀H₂₄N₂O₂ 204.31 C₆H₁₃ (linear) ~1.2 Agrochemical intermediates

Key Research Findings

  • Alkyl Chain Impact : Longer chains (e.g., dodecyl) enhance surfactant efficiency but reduce biodegradability, whereas shorter chains (e.g., hexyl) improve solubility for pharmaceutical use .
  • Functionalization : N-Oxidation (e.g., CAS 93962-62-0) increases polarity but introduces aquatic toxicity risks, necessitating careful environmental management .
  • Regulatory Considerations: Compounds like 2,2'-(Hexylamino)bisethanol face SNURs, restricting industrial use without proper safety protocols .

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